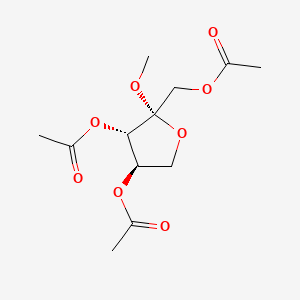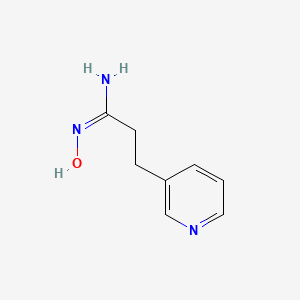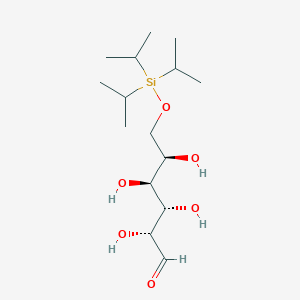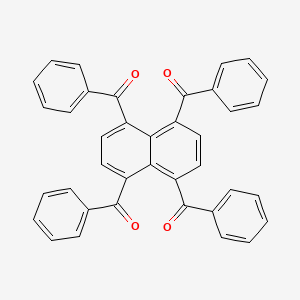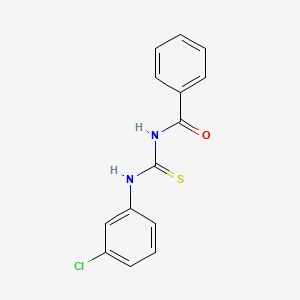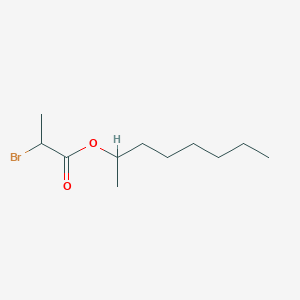![molecular formula C6H6N2OS B13813594 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is a heterocyclic compound that contains an oxazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the sulfanyl and nitrile functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce costs.
化学反応の分析
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonylbenzo[d]oxazole: This compound also contains an oxazole ring and has been studied for its antibacterial properties.
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is unique due to the combination of the oxazole ring with the sulfanyl and nitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
2-[(5-methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-5-4-6(8-9-5)10-3-2-7/h4H,3H2,1H3 |
InChIキー |
BHFLALQIORYSHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



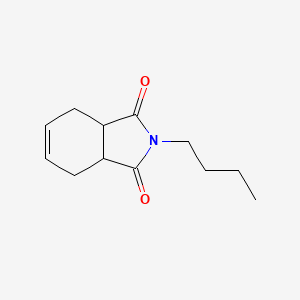
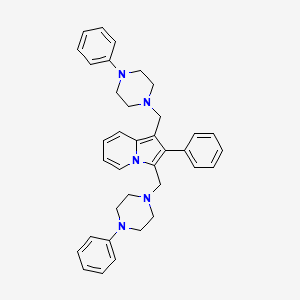

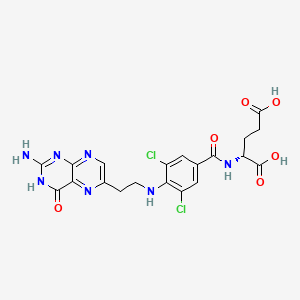
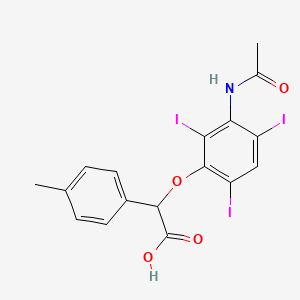
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
